molecular formula C20H25N3O4S B2667700 N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251619-74-5

N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2667700
CAS No.: 1251619-74-5
M. Wt: 403.5
InChI Key: OBJJSDFRAQCZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The molecular weight of EPPA is 403.49 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research on N-substituted derivatives of similar compounds has shown moderate to significant antibacterial and antifungal activities. These compounds have been synthesized and evaluated against various Gram-negative and Gram-positive bacteria, showing potential as novel antibacterial agents (Khalid et al., 2016; Iqbal et al., 2017).

Anticancer Effects

Compounds with structures similar to N-ethyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide have demonstrated variable in vitro cytotoxicity against hepatocellular carcinoma cell lines. These findings highlight the potential anticancer applications of these compounds, with certain derivatives showing significant cytotoxicity and safety profiles (Eldeeb et al., 2022).

Neurological Applications

Some derivatives have shown to exhibit antidepressant-like efficacy, attenuate behavioral effects of stress, and show therapeutic potential in treating drug addiction behaviors in animal models. This suggests potential applications in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Chemical Analysis

Research into the synthesis, spectral analysis, and pharmacological evaluation of related compounds has provided insight into their structural characteristics and potential biological activities. Studies have focused on optimizing synthesis routes and evaluating the effects of various substitutions on the core structure, contributing to a better understanding of how these modifications impact biological activity (Krauze & Duburs, 1999; Shukla et al., 2012).

Inhibition of Enzymatic Activity

Certain analogs have been designed as inhibitors for specific enzymes, demonstrating the versatility of these compounds in targeting biological pathways. This includes the development of inhibitors for glutaminase, a key enzyme in cancer metabolism, indicating their potential utility in cancer treatment (Shukla et al., 2012).

Properties

IUPAC Name

N-ethyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-23(17-9-5-3-6-10-17)20(25)16-21-15-18(11-12-19(21)24)28(26,27)22-13-7-4-8-14-22/h3,5-6,9-12,15H,2,4,7-8,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJJSDFRAQCZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.